N-Ethylpiperidin-3-amine
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Overview
Description
N-Ethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the third position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylpiperidin-3-amine typically involves the alkylation of piperidine with ethylamine. One common method is the reductive amination of 3-piperidone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Ethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethylpiperidin-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-ethylpiperidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-Ethylpiperidin-3-one.
Reduction: N-Ethylpiperidine.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
N-Ethylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-Ethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity. For example, this compound derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
N-Methylpiperidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Propylpiperidin-3-amine: Similar structure but with a propyl group instead of an ethyl group.
N-Ethylpiperidine: Lacks the amine group at the third position.
Uniqueness: N-Ethylpiperidin-3-amine is unique due to the presence of both an ethyl group and an amine group at specific positions on the piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-ethylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTMGJAGTIOOIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611908 |
Source
|
Record name | N-Ethylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249848-14-3 |
Source
|
Record name | N-Ethylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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